molecular formula C20H24N2O2S B2997163 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797147-30-8

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2997163
CAS No.: 1797147-30-8
M. Wt: 356.48
InChI Key: JJZYRHXIMKSMTA-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that features a piperidine ring, a phenylthio group, and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methylpyridinyl Group:

    Introduction of the Phenylthio Group: The phenylthio group is introduced via a thiolation reaction, where a thiol group is added to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the phenylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Pyridin-2-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
  • 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(methylthio)propan-1-one

Uniqueness

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is unique due to the presence of the 6-methylpyridin-2-yl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-16-6-5-9-19(21-16)24-17-10-13-22(14-11-17)20(23)12-15-25-18-7-3-2-4-8-18/h2-9,17H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZYRHXIMKSMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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